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molecular formula C10H20OSi B8725068 Cyclohexene, 3-methyl-1-(trimethylsilyloxy)- CAS No. 55373-58-5

Cyclohexene, 3-methyl-1-(trimethylsilyloxy)-

Cat. No. B8725068
M. Wt: 184.35 g/mol
InChI Key: KXXKKGFCNVGDAP-UHFFFAOYSA-N
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Patent
US09260395B2

Procedure details

Under nitrogen atmosphere, a suspension of N,N,N′,N′-tetramethylethylenediamine (0.94 mL, 6.24 mmol) and copper iodide (0.42 g, 2.18 mmol) in anhydrous tetrahydrofuran (4 mL) was stirred at room temperature for 5 minutes. The reaction mixture was cooled to −78° C. and a 1.6 M methyl lithium solution in diethyl ether (1.30 mL, 2.08 mmol) was added. After stirring for 20 minutes at the same temperature, trimethylsilyl chloride (0.66 mL, 5.20 mmol) and a solution of cyclohexenone (0.20 g, 2.08 mmol) in anhydrous tetrahydrofuran (2 mL) were added. The reaction mixture was stirred 20 minutes at −78° C. and quenched with a saturated solution of ammonium chloride (10 mL). Diethyl ether (20 mL) was added and the mixture was allowed to reach room temperature. Layers were separated and the organic layer was successively washed with 0.5N hydrochloric acid (15 mL), and a saturated solution of sodium bicarbonate (15 mL), then dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (dichloromethane) to provide trimethyl[(3-methylcyclohex-1-en-1-yl)oxy]silane (17a) (0.20 g, 1.08 mmol, 52%).
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)[CH2:3][CH2:4]N(C)C.C[Li].C(OCC)C.[CH3:16][Si:17](Cl)([CH3:19])[CH3:18].[C:21]1(=[O:27])[CH2:26]C[CH2:24][CH:23]=[CH:22]1>O1CCCC1.[Cu](I)I>[CH3:16][Si:17]([CH3:19])([CH3:18])[O:27][C:21]1[CH2:22][CH2:23][CH2:24][CH:3]([CH3:4])[CH:26]=1

Inputs

Step One
Name
Quantity
0.94 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.42 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0.66 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred 20 minutes at −78° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with a saturated solution of ammonium chloride (10 mL)
ADDITION
Type
ADDITION
Details
Diethyl ether (20 mL) was added
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
Layers were separated
WASH
Type
WASH
Details
the organic layer was successively washed with 0.5N hydrochloric acid (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of sodium bicarbonate (15 mL), then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C[Si](OC1=CC(CCC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.08 mmol
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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